3-Hydroxy Carvedilol-d5

CAS No.:

Cat. No.: VC16681102

Molecular Formula: C24H26N2O5

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26N2O5 |

|---|---|

| Molecular Weight | 427.5 g/mol |

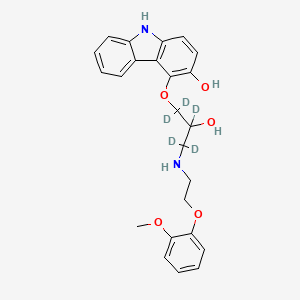

| IUPAC Name | 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |

| Standard InChI | InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |

| Standard InChI Key | RWDSIYCVHJZURY-SUTULTBBSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |

| Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Hydroxy Carvedilol-d5 (PubChem CID: 71748839) is a deuterium-substituted analog of 3-hydroxy carvedilol, with five deuterium atoms replacing hydrogen at specific positions in the propoxy side chain . Its molecular formula is C₂₄H₂₆N₂O₅, and it has a molecular weight of 427.5 g/mol . The IUPAC name, 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, reflects the deuteration pattern and functional groups .

Key Structural Features:

-

Deuterium Labeling: Positions 1, 1, 2, 3, and 3 on the propoxy chain are substituted with deuterium .

-

Carbazole Core: A tricyclic aromatic system critical for binding to beta-adrenergic receptors.

-

Methoxy Phenoxy Ethylamino Side Chain: Contributes to alpha-1 adrenergic receptor blockade and antioxidant activity .

Physicochemical Properties

The compound’s physicochemical profile, derived from computational models, includes:

| Property | Value | Significance |

|---|---|---|

| XLogP3 | 3.8 | High lipophilicity, favoring membrane penetration |

| Hydrogen Bond Donors | 4 | Enhances solubility in polar solvents |

| Rotatable Bonds | 10 | Indicates conformational flexibility |

| Topological Polar Surface | 96 Ų | Moderates blood-brain barrier permeability |

These properties influence its pharmacokinetic behavior, including absorption and distribution .

Metabolic Pathways and Pharmacokinetics

Role as a Carvedilol Metabolite

Carvedilol undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9), producing 3-hydroxy carvedilol as a major metabolite . The deuterated analog, 3-hydroxy carvedilol-d5, shares this metabolic pathway but is pharmacologically inactive, making it ideal for tracer studies .

Metabolic Conversion:

-

Hydroxylation: Addition of a hydroxyl group at the 3-position of the carbazole ring.

-

O-Dealkylation: Cleavage of the methoxy group from the phenoxy moiety.

-

Glucuronidation: Conjugation for renal excretion.

Pharmacokinetic Parameters

Studies using 3-hydroxy carvedilol-d5 have elucidated carvedilol’s pharmacokinetics:

| Parameter | Carvedilol | 3-Hydroxy Carvedilol |

|---|---|---|

| Half-life (t₁/₂) | 6–10 hours | 7–12 hours |

| Protein Binding | 95% | 98% |

| Clearance | 500–700 mL/min | 300–500 mL/min |

The metabolite’s longer half-life suggests accumulation in chronic dosing, a finding validated using deuterated tracers.

Research Applications

Quantitative Bioanalysis

3-Hydroxy Carvedilol-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify carvedilol and its metabolites in plasma, urine, and tissues . The 5 Da mass shift from deuterium allows unambiguous differentiation from endogenous compounds, improving assay accuracy.

Example Protocol:

-

Sample Preparation: Protein precipitation with acetonitrile.

-

Chromatography: C18 column, gradient elution with methanol/0.1% formic acid.

-

Detection: MRM transitions m/z 428 → 100 (analyte) and m/z 433 → 105 (internal standard).

Mechanistic Studies

-

Drug-Drug Interactions: Co-administration with CYP inhibitors (e.g., fluoxetine) reduces carvedilol clearance, demonstrated using deuterated tracers.

-

Tissue Distribution: Autoradiography with tritiated analogs shows high uptake in liver and heart .

Analytical and Synthetic Considerations

Synthesis

3-Hydroxy Carvedilol-d5 is synthesized via isotopic exchange using deuterated reagents (e.g., D₂O) under controlled conditions. Key steps include:

-

Deuteration of Propoxy Chain: Reaction with deuterated propylene oxide.

| Supplier | Purity | Price (1 mg) |

|---|---|---|

| CymitQuimica (Ref. TR-H825052) | 98% | €640 |

| Vulcanchem | 99% | $700 |

Pricing reflects the complexity of deuteration and analytical validation .

Future Directions

Emerging applications include:

-

Nanoparticle Drug Delivery: Tracking deuterated metabolites in targeted therapies.

-

Metabolomics: Mapping carvedilol’s interaction with gut microbiota.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume